molecular formula C8H5N5S B10841238 2-(Pyrimidin-4-ylamino)thiazole-5-carbonitrile CAS No. 436852-19-6

2-(Pyrimidin-4-ylamino)thiazole-5-carbonitrile

Cat. No.: B10841238
CAS No.: 436852-19-6
M. Wt: 203.23 g/mol
InChI Key: SMNGUXOKYVUIRA-UHFFFAOYSA-N
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Description

2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyrimidin-4-ylamino)thiazole-5-carbonitrile is unique due to its combined thiazole and pyrimidine structure, which imparts distinct biological activities and makes it a versatile scaffold for drug development.

Properties

CAS No.

436852-19-6

Molecular Formula

C8H5N5S

Molecular Weight

203.23 g/mol

IUPAC Name

2-(pyrimidin-4-ylamino)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H5N5S/c9-3-6-4-11-8(14-6)13-7-1-2-10-5-12-7/h1-2,4-5H,(H,10,11,12,13)

InChI Key

SMNGUXOKYVUIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1NC2=NC=C(S2)C#N

Origin of Product

United States

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